molecular formula C7H3Cl2NO B1612808 3,5-Dichloro-2-hydroxybenzonitrile CAS No. 3336-32-1

3,5-Dichloro-2-hydroxybenzonitrile

Cat. No.: B1612808
CAS No.: 3336-32-1
M. Wt: 188.01 g/mol
InChI Key: ZTQVCIUXSLXAPV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dichloro-2-hydroxybenzonitrile involves the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -15°C. This is followed by the addition of N,N-dimethylformamide at 0°C and subsequent treatment with ammonia and iodine in tetrahydrofuran and water at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of 3,5-dichloro-2-hydroxybenzaldehyde or 3,5-dichloro-2-hydroxybenzoic acid.

    Reduction: Formation of 3,5-dichloro-2-hydroxybenzylamine.

    Hydrolysis: Formation of 3,5-dichloro-2-hydroxybenzoic acid.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzonitrile
  • 3,5-Dibromo-2-hydroxybenzonitrile
  • 3,5-Diiodo-2-hydroxybenzonitrile
  • 5-Bromo-3-chloro-2-hydroxybenzonitrile

Uniqueness

3,5-Dichloro-2-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

IUPAC Name

3,5-dichloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQVCIUXSLXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613767
Record name 3,5-Dichloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-32-1
Record name 3,5-Dichloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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